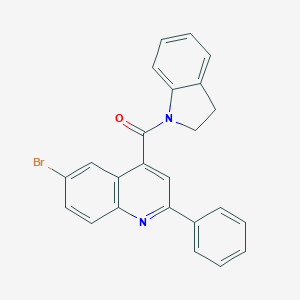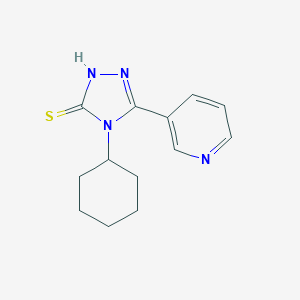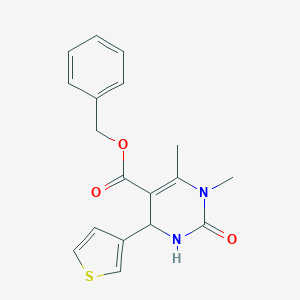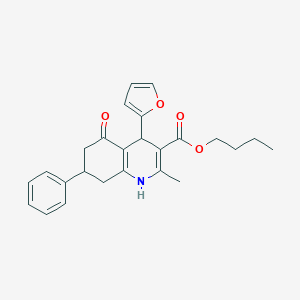
(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to hydrogenate the double bonds.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives .
科学的研究の応用
Chemistry
In chemistry, (6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and antiviral activities. The presence of both indole and quinoline moieties contributes to its ability to interact with biological targets .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. The bromine and phenyl groups enhance its ability to bind to specific enzymes and receptors, making it
特性
分子式 |
C24H17BrN2O |
|---|---|
分子量 |
429.3g/mol |
IUPAC名 |
(6-bromo-2-phenylquinolin-4-yl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H17BrN2O/c25-18-10-11-21-19(14-18)20(15-22(26-21)16-6-2-1-3-7-16)24(28)27-13-12-17-8-4-5-9-23(17)27/h1-11,14-15H,12-13H2 |
InChIキー |
GMPNISUQEOTGLD-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzoyl-6-(4-methoxyphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444423.png)
![11-(2-butoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444424.png)
![2-(Ethylsulfanyl)ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B444427.png)
![11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444428.png)
![3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444429.png)


![3-[4-(diethylamino)phenyl]-10-hexanoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444433.png)
![3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444434.png)
![6-(3,4-dimethoxyphenyl)-5-hexanoyl-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444435.png)
![8-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444436.png)
![10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444437.png)
![2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B444440.png)

